![molecular formula C19H20F3NOS B2785556 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797649-35-4](/img/structure/B2785556.png)
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazines. It is commonly used in scientific research to study the mechanisms of action and the biochemical and physiological effects of psychoactive compounds.
Mechanism of Action
The exact mechanism of action of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including changes in serotonin levels, heart rate, blood pressure, and body temperature. It has also been found to affect cognitive processes such as attention, memory, and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one in lab experiments is its ability to selectively target serotonin receptors, which allows researchers to study the specific effects of these receptors on various physiological and behavioral processes. However, one limitation is that this compound has been found to have a relatively low potency and efficacy compared to other psychoactive compounds, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one and other phenylpiperazines. One area of interest is the development of more potent and selective compounds that can be used to study the specific roles of different serotonin receptors in the brain. Another area of interest is the investigation of the long-term effects of this compound and other psychoactive compounds on brain function and behavior. Additionally, there is a need for further research on the safety and potential therapeutic uses of these compounds.
Synthesis Methods
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with 1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography.
Scientific Research Applications
1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is commonly used in scientific research to study the mechanisms of action and the biochemical and physiological effects of psychoactive compounds. It has been found to have a similar structure and activity to other phenylpiperazines, such as mCPP and TCB-2, which are known to interact with serotonin receptors in the brain.
properties
IUPAC Name |
1-(4-thiophen-3-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(24)23-10-7-15(8-11-23)16-9-12-25-13-16/h1-2,4-5,9,12-13,15H,3,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJKQPTUVWYPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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